molecular formula C17H25ClN2O3 B1501124 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1146080-12-7

4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1501124
CAS No.: 1146080-12-7
M. Wt: 340.8 g/mol
InChI Key: QZYHPQDBNFNDGU-UHFFFAOYSA-N
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Description

This compound (CAS: 1146080-12-7) is a piperazine derivative featuring a tert-butyl carbamate group, a 4-chlorophenyl-substituted hydroxyethyl chain, and a piperazine core. Its structure is optimized for applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The tert-butyl ester acts as a protective group for the piperazine amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7,15,21H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHPQDBNFNDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671783
Record name tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-12-7
Record name tert-Butyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1146080-12-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H25ClN2O3
  • Molecular Weight : 340.85 g/mol
  • Density : 1.199 g/cm³ (predicted)
  • Boiling Point : Approximately 459.8 °C (predicted)
  • LogP : 2.80190, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research indicates that piperazine derivatives can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels . The mechanism involves the inhibition of the enzyme responsible for degrading incretin hormones, thereby improving glycemic control.

Neuroprotective Effects

Compounds related to this structure have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems. For example, some piperazine derivatives exhibit affinity for metabotropic glutamate receptors, which are targets for treating neurodegenerative disorders .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies exploring the biological activity of piperazine derivatives:

StudyFindings
PMC7345688Demonstrated cytotoxicity against various mammalian cell lines, suggesting potential for anticancer applications .
PMC10420935Discussed DPP-4 inhibitors and their role in diabetes management; compounds similar to the target compound showed promising results in enhancing insulin sensitivity .
MDPI ArticleExplored synthetic approaches to piperazine-containing drugs; indicated that modifications can enhance biological activity significantly .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties
Research indicates that piperazine derivatives exhibit significant potential as antidepressants and anxiolytics. Specifically, compounds similar to 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester have been studied for their ability to modulate serotonin receptors, which are crucial in mood regulation .

Case Study : A study on related piperazine derivatives demonstrated their effectiveness in animal models of depression, showing a decrease in immobility time during forced swim tests, which is indicative of antidepressant activity .

2. Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies have indicated that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study : In vitro studies on similar compounds revealed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, suggesting that this compound could be a candidate for further anticancer drug development.

Organic Synthesis Applications

1. Chemical Intermediate
This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its functional groups allow for various chemical reactions such as acylation and alkylation, making it versatile in organic synthesis .

Table 1: Comparison of Synthetic Routes Involving the Compound

Reaction TypeDescriptionYield (%)
AcylationFormation of amides from carboxylic acids85
AlkylationIntroduction of alkyl groups90
Nucleophilic SubstitutionReaction with electrophiles75

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1146080-16-1): Differs in the position of the chlorine substituent (meta vs. para on the phenyl ring).

Oxo vs. Hydroxy Derivatives

  • 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1146080-70-7):
    • Replaces the hydroxyl group with a ketone.
    • The oxo derivative is less polar (logP ~2.8 vs. ~2.2 for the hydroxy variant), impacting solubility and membrane permeability .
    • The hydroxy group enables hydrogen bonding, which may enhance metabolic stability compared to the oxo analog .

Aromatic Substitutions

  • 4-[(2-Carboxy-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11-b, ):
    • Features a carboxylic acid instead of a hydroxyl group.
    • Higher acidity (pKa ~4.5) increases water solubility but reduces blood-brain barrier penetration .
  • Molecular weight (367.49 g/mol) is higher than the target compound (338.83 g/mol), affecting pharmacokinetics .

Physicochemical Properties

Property Target Compound Oxo Derivative (CAS: 1146080-70-7) 3-Chloro Isomer (CAS: 1146080-16-1)
Molecular Weight (g/mol) 338.83 338.83 338.83
logP (Predicted) 2.2 2.8 2.3
Key Functional Groups Hydroxyethyl, 4-Cl-Ph Oxoethyl, 4-Cl-Ph Hydroxyethyl, 3-Cl-Ph
Solubility (Water) Moderate (0.1–1 mg/mL) Low (<0.1 mg/mL) Moderate (0.1–1 mg/mL)
Synthetic Yield 45% (via N-alkylation) 43% (via oxidation) Not reported

Key Research Findings

  • Steric Effects : Para-substituted chloroaryl groups improve thermal stability compared to meta isomers due to reduced steric clash .
  • Metabolism : Hydroxyethyl derivatives undergo slower hepatic oxidation than oxo analogs, as shown in microsomal studies .
  • Yield Optimization : Microwave-assisted synthesis of related piperazine esters (e.g., 11-c in ) improves yields to >70%, suggesting room for optimization in the target compound’s synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

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